(E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine
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Overview
Description
2-(2-Chloro-4-nitrophenyl)-N,N-dimethylethenamine is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a dimethylethenamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-nitrophenyl)-N,N-dimethylethenamine typically involves the reaction of 2-chloro-4-nitroaniline with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Chloro-4-nitrophenyl)-N,N-dimethylethenamine may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and yield. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-nitrophenyl)-N,N-dimethylethenamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(2-Chloro-4-aminophenyl)-N,N-dimethylethenamine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Various oxidation products, including quinones and other oxygenated derivatives.
Reduction: 2-(2-Chloro-4-aminophenyl)-N,N-dimethylethenamine.
Substitution: Compounds with different functional groups replacing the chloro group.
Scientific Research Applications
2-(2-Chloro-4-nitrophenyl)-N,N-dimethylethenamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-nitrophenyl)-N,N-dimethylethenamine involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the dimethylethenamine moiety.
2-Chloro-5-nitrophenol: Similar structure with the nitro group in a different position.
4-Chloro-2-nitrophenol: Another isomer with the chloro and nitro groups in different positions.
Uniqueness
2-(2-Chloro-4-nitrophenyl)-N,N-dimethylethenamine is unique due to the presence of the dimethylethenamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C10H11ClN2O2 |
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Molecular Weight |
226.66 g/mol |
IUPAC Name |
(E)-2-(2-chloro-4-nitrophenyl)-N,N-dimethylethenamine |
InChI |
InChI=1S/C10H11ClN2O2/c1-12(2)6-5-8-3-4-9(13(14)15)7-10(8)11/h3-7H,1-2H3/b6-5+ |
InChI Key |
XFDOABBRZKPSAF-AATRIKPKSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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